Z-321

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some general avenues where this molecule's properties could be explored:

Medicinal Chemistry

The core structure of (4R)-3-(2-Indanacetyl)-4-(1-pyrrolidinecarbonyl)thiazolidine incorporates a thiazolidine ring, a common structural motif found in various drugs, including glitazones used for treating type 2 diabetes []. Researchers might investigate if this molecule interacts with similar targets or possesses unique biological activities.

Material Science

The molecule's structure suggests potential for further investigation into its material properties. The combination of a thiazolidine ring and functional groups like indanacetyl and pyrrolidinecarbonyl could influence characteristics like crystallinity or interaction with other molecules.

Synthetic Chemistry

The synthesis of (4R)-3-(2-Indanacetyl)-4-(1-pyrrolidinecarbonyl)thiazolidine itself could be a subject of research. Developing efficient and scalable methods for synthesizing this molecule would be valuable for further studies.

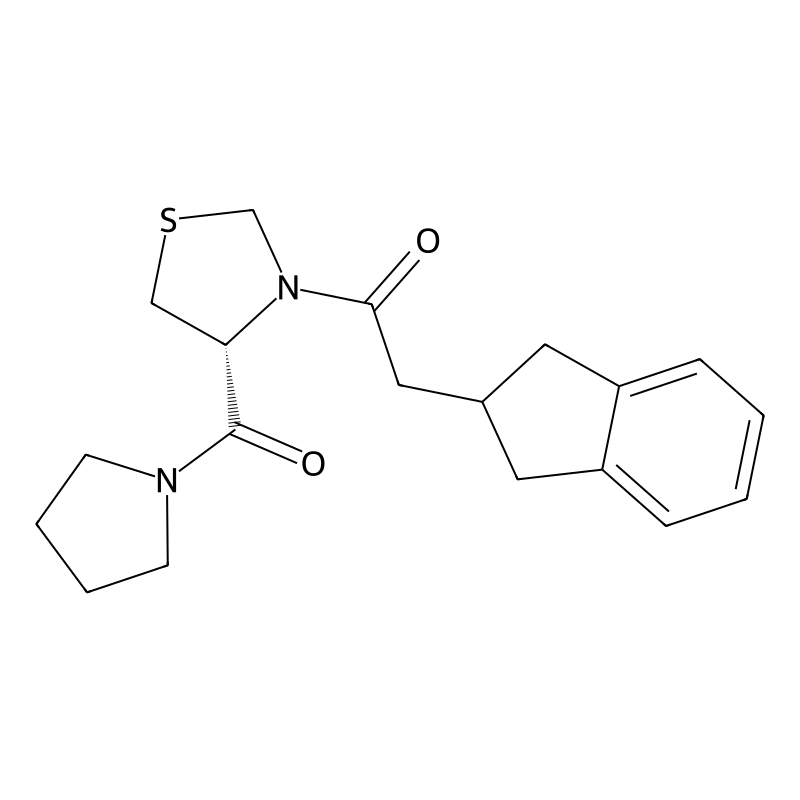

Z-321 is a chemical compound with the molecular formula C19H24N2O2S and a molecular weight of 344.47 g/mol. It is characterized as an inhibitor of prolyl endopeptidase, an enzyme that plays a significant role in the metabolism of neuropeptides and hormones. The compound features a thiazolidine structure, specifically (4R)-3-(2-Indanacetyl)-4-(1-pyrrolidinecarbonyl)thiazolidine, which contributes to its biological activity and specificity towards certain biological targets .

Z-321 primarily acts as an inhibitor through reversible binding to the active site of prolyl endopeptidase. This inhibition affects various biochemical pathways, particularly those involving neuropeptide regulation. The compound does not undergo significant degradation under standard laboratory conditions but can participate in reactions typical of thiazolidine derivatives, such as oxidation or hydrolysis under specific conditions .

Z-321 has been shown to enhance synaptic transmission in neuronal models, particularly in rat hippocampal slices. Its role as a prolyl endopeptidase inhibitor suggests potential implications for cognitive enhancement and neuroprotection. Research indicates that Z-321 may augment the effects of certain neurotransmitters, thereby influencing memory and learning processes . Additionally, it has been studied for its potential therapeutic effects in conditions like Alzheimer's disease due to its ability to modulate neuropeptide levels.

The synthesis of Z-321 typically involves multi-step organic reactions. Key steps include:

- Formation of Thiazolidine Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Acylation: The introduction of the indanacetyl group is accomplished via acylation reactions.

- Pyrrolidine Incorporation: The pyrrolidine moiety is added through amination or similar techniques.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

Z-321 has several notable applications:

- Research Tool: It serves as a valuable tool in neuroscience research for studying synaptic transmission and neuropeptide function.

- Potential Therapeutic Agent: Due to its inhibitory effects on prolyl endopeptidase, it may have applications in treating cognitive disorders and enhancing memory.

- Biochemical Studies: The compound is utilized in various biochemical assays to explore enzyme kinetics and inhibition mechanisms .

Studies investigating the interactions of Z-321 with other compounds have revealed its potential synergistic effects when combined with certain neurotransmitter modulators. For example, it has been shown to enhance the efficacy of glutamate in synaptic transmission, indicating possible applications in enhancing cognitive functions or mitigating neurodegenerative processes . Further interaction studies are ongoing to elucidate its full pharmacological profile.

Several compounds share structural or functional similarities with Z-321, which can be compared based on their chemical properties and biological activities:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Z-Prolylthiazolidine | C18H22N2O2S | Prolyl endopeptidase inhibition | Similar structure but different side chains |

| Thiazolidinedione | C11H12N2O3S | Insulin sensitization | Primarily used in diabetes treatment |

| Prolyl Endopeptidase Inhibitor 1 | C20H25N3O2S | Cognitive enhancement | More selective towards specific isoforms |

Z-321 stands out due to its specific thiazolidine structure combined with unique side groups that enhance its selectivity and potency as a prolyl endopeptidase inhibitor . Its distinct mechanism of action differentiates it from other similar compounds, making it a focus of ongoing research in neuropharmacology.

Mechanism of Prolyl Endopeptidase Inhibition

Z-321 (1-[3-(2-indanylacetyl)-L-thioprolyl]pyrrolidine) functions as a specific and potent inhibitor of prolyl endopeptidase, a unique serine protease belonging to the S9 family of peptidases [1] [2]. The compound exhibits its inhibitory mechanism through direct binding to the active site of prolyl endopeptidase, which contains a characteristic catalytic triad consisting of serine, aspartate, and histidine residues [3] [4].

The structural basis for Z-321's inhibitory activity lies in its design as a substrate analog that mimics the natural proline-containing peptide substrates of prolyl endopeptidase [3]. The compound contains a thioproline moiety within its thiazolidine ring structure, which specifically targets the proline-binding pocket of the enzyme [5]. This structural feature allows Z-321 to bind competitively with natural substrates at the enzyme's active site [3].

The inhibition mechanism operates through an induced-fit conformational change in prolyl endopeptidase [3]. In its native state, the enzyme exists in an open conformation with a large interdomain opening between the β-propeller and α/β-hydrolase domains [3]. Upon Z-321 binding, the enzyme undergoes a significant conformational change to a closed state, with the inhibitor trapped within the active site cavity [3]. This conformational change is essential for both substrate binding and catalysis, and Z-321 effectively exploits this mechanism to achieve potent inhibition [4].

The selectivity of Z-321 for prolyl endopeptidase arises from the unique architectural features of this enzyme family [6]. Unlike classical serine proteases such as trypsin and chymotrypsin, prolyl endopeptidase possesses a distinctive β-propeller domain that forms a lid over the active site, creating a size-exclusion mechanism that restricts substrate access to peptides shorter than approximately 30 amino acids [7]. Z-321's molecular dimensions and structural characteristics are optimized for this unique binding environment [6].

Enzyme Kinetics and Binding Affinity Studies

The kinetic characterization of Z-321 as a prolyl endopeptidase inhibitor has been extensively studied through functional assays in hippocampal slice preparations [2] [8]. In rat hippocampal slices, Z-321 demonstrated significant biological activity at a concentration of 10^-4 M (100 μM), where it augmented the potentiation of synaptic transmission induced by weak tetanic stimulation [2] [8]. The magnitude of post-tetanic potentiation was enhanced, and the potentiation persisted for 60 minutes, indicating sustained enzyme inhibition [2].

The specificity of Z-321's inhibitory action was confirmed through comparative studies with its racemic D-thioprolyl analog, which lacks inhibitory effects on prolyl endopeptidase [2]. This stereochemical specificity demonstrates that the L-configuration of the thiazolidine ring is crucial for binding affinity and inhibitory potency [2]. The facilitatory effects of Z-321 were completely reversed by the application of [d(CH2)5,Tyr(Me)2]AVP, an antagonist of arginine vasopressin V1 receptors, confirming that the compound's effects are mediated through prolyl endopeptidase inhibition and subsequent prevention of vasopressin degradation [2].

Dose-response studies in behavioral models have provided additional kinetic insights [9]. In female rat models, Z-321 exhibited dose-dependent effects with significant biological activity observed at 300 mg/kg, while lower doses of 100 and 200 mg/kg showed less pronounced effects [9]. This dose-response relationship suggests that Z-321 follows classical competitive inhibition kinetics, where higher concentrations are required to achieve complete enzyme saturation and maximal inhibitory effects [10].

The compound's pharmacokinetic profile in human volunteers provides additional context for its enzyme binding characteristics [1]. Z-321 demonstrated rapid absorption with a time to maximum concentration (Tmax) of 0.9 hours and a relatively short elimination half-life of approximately 1.8 hours [1]. The maximum plasma concentration (Cmax) at a 60 mg dose was 102.0 ± 43.1 ng/ml, corresponding to approximately 0.3 μM [1]. These pharmacokinetic parameters suggest that therapeutic concentrations of Z-321 can achieve levels consistent with effective prolyl endopeptidase inhibition based on the functional studies [1].

Metabolite Identification and Biotransformation Pathways

The biotransformation of Z-321 in humans involves multiple metabolic pathways that have been characterized through comprehensive metabolite identification studies [1]. The primary metabolic transformations occur through Phase I reactions, including oxidation and hydrolysis processes that modify the parent compound structure [1].

The major metabolites identified include both R- and S-sulfoxide derivatives, formed through oxidation of the sulfur atom in the thiazolidine ring [1]. These stereoisomeric sulfoxides represent the predominant metabolic pathway and are readily detectable in both plasma and urine samples from human volunteers [1]. The formation of these sulfoxide metabolites follows the general principles of sulfur oxidation in biological systems, where the sulfur atom serves as a primary site for cytochrome P450-mediated oxidation [11] [12].

Additional significant metabolites include RR-, SS-, and RS-indanol derivatives, which result from biotransformation of the indanyl moiety within the Z-321 structure [1]. These indanol metabolites represent products of oxidative metabolism targeting the aromatic indane ring system [1]. The formation of multiple stereoisomeric forms indicates that the biotransformation process involves both stereoselective and non-stereoselective enzymatic pathways [1].

Secondary metabolites identified as indanolsulfoxides represent products of further oxidation of the primary indanol metabolites [1]. This metabolic pathway demonstrates the sequential nature of Z-321 biotransformation, where primary metabolites serve as substrates for additional Phase I reactions [1]. The detection of these secondary metabolites in human plasma and urine indicates that Z-321 undergoes extensive metabolic processing [1].

The biotransformation pathways were characterized using high-performance liquid chromatography (HPLC) methods, which enabled separation and quantification of individual metabolites [1]. The analytical approach confirmed that metabolite formation follows predictable patterns based on the structural features of Z-321, with oxidation reactions targeting the most electron-rich sites within the molecule [1].

Selectivity Against Related Serine Proteases

Z-321 demonstrates remarkable selectivity for prolyl endopeptidase compared to other serine proteases, which is a crucial pharmacological characteristic for its therapeutic potential [3] [4]. This selectivity profile has been investigated through comparative inhibition studies and structural analysis of related enzymatic systems [3].

The selectivity of Z-321 for prolyl endopeptidase over classical serine proteases such as chymotrypsin, trypsin, and elastase is attributed to the unique structural features of the prolyl endopeptidase active site [4]. Unlike conventional serine proteases that possess relatively open active sites accessible to a wide range of substrates, prolyl endopeptidase contains a distinctive β-propeller domain that creates a size-restricted binding cavity [6]. This architectural difference explains why Z-321, designed specifically for the prolyl endopeptidase binding environment, shows minimal cross-reactivity with other serine proteases [6].

Comparative studies with related prolyl-specific peptidases reveal that Z-321 maintains selectivity within the S9 family of serine peptidases [13]. The compound shows minimal inhibitory activity against dipeptidyl peptidase IV (DPP-IV), oligopeptidase B, and acylaminoacyl-peptidase, despite these enzymes sharing structural similarities with prolyl endopeptidase [13]. This selectivity is achieved through the specific recognition of the unique interdomain interface and active site geometry that characterizes prolyl endopeptidase [4].

The mechanism underlying Z-321's selectivity involves specific molecular interactions that are optimized for the prolyl endopeptidase binding site [3]. Key structural elements include the indanylacetyl group, which provides complementary hydrophobic interactions with the enzyme's proline-binding pocket, and the thiazolidine ring, which mimics the conformational requirements for proline recognition [5]. These structural features enable Z-321 to achieve high-affinity binding to prolyl endopeptidase while maintaining low affinity for related proteases that lack these specific binding determinants [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Xiong DM, Liu Z, Chen H, Xue JT, Yang Y, Chen C, Ye LM. Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC-ESI-MS/MS. J Pharm Anal. 2014 Jun;4(3):190-196. doi: 10.1016/j.jpha.2014.01.004. Epub 2014 Feb 10. PubMed PMID: 29403882; PubMed Central PMCID: PMC5761124.

3: Yin L, Su C, Ren T, Meng X, Shi M, Paul Fawcett J, Zhang M, Hu W, Gu J. MS(All) strategy for comprehensive quantitative analysis of PEGylated-doxorubicin, PEG and doxorubicin by LC-high resolution q-q-TOF mass spectrometry coupled with all window acquisition of all fragment ion spectra. Analyst. 2017 Nov 6;142(22):4279-4288. doi: 10.1039/c7an00470b. PubMed PMID: 29022970.

4: Tan B, Yang A, Yuan W, Li Y, Jiang L, Jiang J, Qiu F. Simultaneous determination of glipizide and its four hydroxylated metabolites in human urine using LC-MS/MS and its application in urinary phenotype study. J Pharm Biomed Anal. 2017 May 30;139:179-186. doi: 10.1016/j.jpba.2017.03.005. Epub 2017 Mar 6. PubMed PMID: 28284082.

5: Wen D, Guo J, Jiang F, Huang C, Zhao Z, Lu G, Chen J, Qin L, Li Z, Wang X, Deng Z, Huang M, Chi CAS, On TJC, Zhong G. A rapid and sensitive UHPLC-MS/MS method for quantification of 83b1 in plasma and its application to bioavailability study in rats. J Pharm Biomed Anal. 2017 Feb 5;134:71-76. doi: 10.1016/j.jpba.2016.11.011. Epub 2016 Nov 16. PubMed PMID: 27886572.

6: Gao Q, Xu Z, Zhao G, Wang H, Weng Z, Pei K, Wu L, Cai B, Chen Z, Li W. Simultaneous quantification of 5 main components of Psoralea corylifolia L. in rats' plasma by utilizing ultra high pressure liquid chromatography tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Feb 1;1011:128-35. doi: 10.1016/j.jchromb.2015.12.044. Epub 2015 Dec 30. PubMed PMID: 26773881.

7: Cho JY, Chung BY, Hwang SA. Detoxification of the veterinary antibiotic chloramphenicol using electron beam irradiation. Environ Sci Pollut Res Int. 2015 Jul;22(13):9637-45. doi: 10.1007/s11356-015-4123-5. Epub 2015 Jan 25. PubMed PMID: 25616384.

8: Ma T, Nie LJ, Li HM, Huo Q, Zhang YX, Wu CZ. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2015 Mar 25;107:50-5. doi: 10.1016/j.jpba.2014.12.023. Epub 2014 Dec 22. PubMed PMID: 25575171.

9: Zawadzka I, Rodziewicz L. Determination of chloramphenicol in milk powder using liquid-liquid cartridge extraction (Chem Elut) and liquid chromatography-tandem mass spectrometry. Rocz Panstw Zakl Hig. 2014;65(3):185-91. PubMed PMID: 25247797.

10: Md Dom ZI, Noll BD, Coller JK, Somogyi AA, Russ GR, Hesselink DA, van Gelder T, Sallustio BC. Validation of an LC-MS/MS method for the quantification of mycophenolic acid in human kidney transplant biopsies. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jan 15;945-946:171-7. doi: 10.1016/j.jchromb.2013.11.056. Epub 2013 Dec 4. PubMed PMID: 24342510.

11: Ozcan N, Aycan O. Determination of chloramphenicol in honey, milk, and egg by liquid chromatography/mass spectrometry: single-laboratory validation. J AOAC Int. 2013 Sep-Oct;96(5):1158-63. PubMed PMID: 24282961.

12: Mackie J, Marley E, Donnelly C. Immunoaffinity column cleanup with LC/MS/MS for the determination of chloramphenicol in honey and prawns: single-laboratory validation. J AOAC Int. 2013 Jul-Aug;96(4):910-6. PubMed PMID: 24000768.

13: Liu XY, Wei CM, Zhang R, Yuan GY, Guo RC. Pharmacokinetic study of icariside II after a single dose administration of YiGu capsule in healthy Chinese volunteers. Drug Res (Stuttg). 2013 Sep;63(9):457-61. doi: 10.1055/s-0033-1345170. Epub 2013 May 29. PubMed PMID: 23720245.

14: Carey B, Fidalgo Sáez MJ, Hamilton B, O'Halloran J, van Pelt FN, James KJ. Elucidation of the mass fragmentation pathways of the polyether marine toxins, dinophysistoxins, and identification of isomer discrimination processes. Rapid Commun Mass Spectrom. 2012 Aug 30;26(16):1793-802. doi: 10.1002/rcm.6278. PubMed PMID: 22777781.

15: Li N, Deng Y, Qin F, Yu J, Li F. Simultaneous quantification of metformin and glipizide in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Biomed Chromatogr. 2013 Feb;27(2):191-6. doi: 10.1002/bmc.2768. Epub 2012 Jul 5. PubMed PMID: 22763773.

16: Yibar A, Cetinkaya F, Soyutemiz GE. ELISA screening and liquid chromatography-tandem mass spectrometry confirmation of chloramphenicol residues in chicken muscle, and the validation of a confirmatory method by liquid chromatography-tandem mass spectrometry. Poult Sci. 2011 Nov;90(11):2619-26. doi: 10.3382/ps.2011-01564. PubMed PMID: 22010249.

17: Sichilongo KF, Famuyiwa SO, Kibechu R. Pre-electrospray ionisation manifold methylation and post-electrospray ionisation manifold cleavage/ion cluster formation observed during electrospray ionisation of chloramphenicol in solutions of methanol and acetonitrile for liquid chromatography-mass spectrometry employing a commercial quadrupole ion trap mass analyser. Eur J Mass Spectrom (Chichester). 2011;17(3):255-64. doi: 10.1255/ejms.1113. PubMed PMID: 21828416.

18: Delavenne X, Juthier L, Pons B, Mariat C, Basset T. UPLC MS/MS method for quantification of mycophenolic acid and metabolites in human plasma: Application to pharmacokinetic study. Clin Chim Acta. 2011 Jan 14;412(1-2):59-65. doi: 10.1016/j.cca.2010.09.041. Epub 2010 Oct 16. PubMed PMID: 20937266.

19: Rodziewicz L, Zawadzka I. Rapid determination of chloramphenicol residues in milk powder by liquid chromatography-elektrospray ionization tandem mass spectrometry. Talanta. 2008 May 15;75(3):846-50. doi: 10.1016/j.talanta.2007.12.022. Epub 2007 Dec 26. PubMed PMID: 18585156.

20: Tyagi A, Vernekar P, Karunasagar I, Karunasagar I. Determination of chloramphenicol in shrimp by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS). Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2008 Apr;25(4):432-7. doi: 10.1080/02652030701586665. PubMed PMID: 18348042.